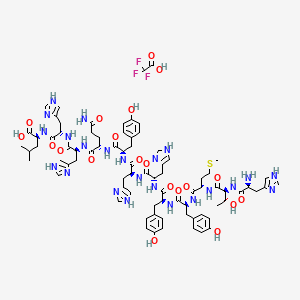

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is a synthetic peptide designed to inhibit the activity of the vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR) or fetal liver kinase 1 (Flk-1). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, this peptide can potentially reduce tumor growth and metastasis, making it a valuable tool in cancer research and therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain the trifluoroacetate salt form .

Types of Reactions:

Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted to modify its activity or stability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions include modified peptides with altered biological activity or stability .

Applications De Recherche Scientifique

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA has a wide range of applications in scientific research:

Chemistry: Used as a tool to study peptide synthesis and modification techniques.

Biology: Investigates the role of VEGFR2 in angiogenesis and cell signaling.

Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting tumor angiogenesis.

Industry: Utilized in the development of anti-angiogenic drugs and research reagents .

Mécanisme D'action

The peptide exerts its effects by binding to the extracellular domain of VEGFR2, preventing the binding of vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways that promote angiogenesis, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. By disrupting these pathways, the peptide can reduce endothelial cell proliferation and migration, ultimately inhibiting new blood vessel formation .

Comparaison Avec Des Composés Similaires

VEGFR1 Antagonist Peptides: Target VEGFR1, another receptor involved in angiogenesis.

VEGFR3 Antagonist Peptides: Inhibit VEGFR3, which is primarily involved in lymphangiogenesis.

Other VEGFR2 Antagonists: Include small molecules and antibodies that target VEGFR2.

Uniqueness: H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is unique due to its high specificity and potency in inhibiting VEGFR2. Unlike small molecules, peptides can offer greater selectivity and reduced off-target effects. Additionally, the trifluoroacetate salt form enhances the peptide’s stability and solubility .

Activité Biologique

H-His-Thr-Met-Tyr-Tyr-His-His-Tyr-Gln-His-His-Leu-OH.TFA is a synthetic peptide with significant biological activity, particularly in the context of cancer research. Its primary mechanism involves the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis—the formation of new blood vessels from existing ones. This inhibition can potentially lead to reduced tumor growth and metastasis, making it an important compound in therapeutic applications.

- CAS Number: 492444-99-2

- Molecular Weight: 1666.82 g/mol

- Synthesis Method: Typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain .

The primary action of this compound is its ability to inhibit VEGFR2. This receptor is crucial for angiogenesis, and its inhibition can disrupt the blood supply to tumors, thereby inhibiting their growth.

Research Findings

-

Anticancer Activity:

- Studies have demonstrated that peptides targeting VEGFR2 can significantly reduce tumor size and inhibit metastasis in various cancer models. For instance, in xenograft models, administration of this compound resulted in a marked decrease in tumor vascularization and overall tumor burden.

- Cytotoxicity:

-

Antimicrobial Properties:

- Beyond its anticancer effects, derivatives of this peptide have exhibited antimicrobial activity. Research indicates that certain analogues retain significant antimicrobial properties, with zones of inhibition ranging from 10 to 29 mm against various pathogens, including Gram-negative bacteria and fungi .

Case Studies

- Case Study 1: In a study involving human breast cancer cells, treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours compared to untreated controls.

- Case Study 2: A xenograft model using human leukemia cells showed that administration of this peptide resulted in a significant decrease in tumor volume by over 50% compared to control groups receiving no treatment.

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| VEGFR2 Inhibition | Significant reduction in angiogenesis | |

| Cytotoxicity | IC50 values < 10 µM against cancer cells | |

| Antimicrobial | Zones of inhibition: 10-29 mm |

Comparative Analysis with Other Peptides

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H99N23O18S.C2HF3O2/c1-40(2)21-63(77(117)118)99-75(115)62(29-49-34-84-39-89-49)98-73(113)59(26-46-31-81-36-86-46)95-67(107)54(17-18-64(79)105)90-69(109)56(22-42-5-11-50(102)12-6-42)94-72(112)60(27-47-32-82-37-87-47)97-74(114)61(28-48-33-83-38-88-48)96-71(111)58(24-44-9-15-52(104)16-10-44)93-70(110)57(23-43-7-13-51(103)14-8-43)92-68(108)55(19-20-119-4)91-76(116)65(41(3)101)100-66(106)53(78)25-45-30-80-35-85-45;3-2(4,5)1(6)7/h5-16,30-41,53-63,65,101-104H,17-29,78H2,1-4H3,(H2,79,105)(H,80,85)(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,90,109)(H,91,116)(H,92,108)(H,93,110)(H,94,112)(H,95,107)(H,96,111)(H,97,114)(H,98,113)(H,99,115)(H,100,106)(H,117,118);(H,6,7)/t41-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,65+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLAUHJGMULUOS-ZDEHKGRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC=N8)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC=N8)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H100F3N23O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1780.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.